molecular formula C₁₉H₂₁ClN₂O₄ B1140655 Desmethyl Chlorpheniramine Maleate Salt CAS No. 22630-25-7

Desmethyl Chlorpheniramine Maleate Salt

Cat. No.: B1140655
CAS No.: 22630-25-7
M. Wt: 376.83
InChI Key:
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Description

Desmethyl Chlorpheniramine Maleate Salt is a compound known for its role as an impurity and metabolite of Chlorphenamine Maleate. It is chemically described as (3RS)-3-(4-Chloro-phenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Maleate. This compound is part of the antihistamine family and is used in pharmaceutical testing and research .

Mechanism of Action

Target of Action

Desmethyl Chlorpheniramine Maleate Salt, a derivative of Chlorpheniramine, primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, as they mediate inflammation and immediate hypersensitivity reactions .

Mode of Action

This compound acts as an antagonist at the histamine H1 receptor . It competes with histamine for binding sites on the receptor, thereby blocking the action of histamine . This leads to temporary relief from the symptoms associated with histamine activity, such as allergic reactions .

Biochemical Pathways

By blocking the histamine H1 receptor, this compound disrupts histamine signaling . This disruption affects various biochemical pathways, primarily those involved in inflammatory and immediate hypersensitivity reactions . The downstream effects include a reduction in symptoms associated with these reactions, such as sneezing, itching, and runny nose .

Pharmacokinetics

Studies on chlorpheniramine, the parent compound, suggest that it is extensively metabolized and excreted in the urine as mono- and didesmethyl chlorpheniramine . After oral administration, Chlorpheniramine appears rapidly in plasma, with plasma levels fitted to triexponential equations with terminal half-lives of around 23 hours . These properties likely impact the bioavailability and overall pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the alleviation of symptoms associated with allergic reactions. By blocking the histamine H1 receptor, it reduces inflammation and immediate hypersensitivity reactions . This results in symptom relief, including reduced sneezing, itching, and runny nose .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Chlorpheniramine Maleate Salt involves the reaction of chlorobenzonitrile with 2-halopyridine under the action of sodium amide to obtain a crude product of 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile. This reaction is carried out in a toluene solution, with 2-chloropyridine being added dropwise into the chlorobenzonitrile at a controlled temperature of 25-30°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves large-scale synthesis using similar reaction conditions as described above, with additional purification steps to ensure the compound’s quality and purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Desmethyl Chlorpheniramine Maleate Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, heat, and light.

    Reduction: Sodium borohydride, methanol.

    Substitution: Halogens, toluene.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups .

Scientific Research Applications

Desmethyl Chlorpheniramine Maleate Salt is used in several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Desmethyl Chlorpheniramine Maleate Salt is unique due to its role as an impurity and metabolite, making it valuable for pharmaceutical testing and research. Its specific chemical structure and properties also differentiate it from other similar compounds .

Properties

IUPAC Name

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N-methyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2.C4H4O4/c1-17-11-9-14(15-4-2-3-10-18-15)12-5-7-13(16)8-6-12;5-3(6)1-2-4(7)8/h2-8,10,14,17H,9,11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNXGZAZRYTQMW-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22630-25-7
Record name Pyridine, 2-[p-chloro-α-[2-(methylamino)ethyl]benzyl]-, maleate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22630-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 22630-25-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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